molecular formula C23H28ClN3O B2593751 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922016-30-6

4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Katalognummer: B2593751
CAS-Nummer: 922016-30-6
Molekulargewicht: 397.95
InChI-Schlüssel: WACJVAOQWCWOSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two pharmaceutically relevant motifs: a benzamide moiety and an indoline system, both of which are frequently explored in drug discovery. The indoline scaffold, in particular, is a privileged structure in medicinal chemistry. Indole and indoline derivatives are recognized for their broad spectrum of biological activities and are commonly investigated for their potential as core structures in developing new therapeutic agents . Researchers are often interested in such compounds for screening against various biological targets. The specific molecular architecture of this compound, which links a substituted benzamide to a 1-methylindoline group via a piperidine-containing chain, suggests it may be utilized as a key intermediate in organic synthesis or as a potential ligand for biological receptors in structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is strictly for in vitro testing and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Eigenschaften

IUPAC Name

4-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O/c1-26-14-11-19-15-18(7-10-21(19)26)22(27-12-3-2-4-13-27)16-25-23(28)17-5-8-20(24)9-6-17/h5-10,15,22H,2-4,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACJVAOQWCWOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features an indoline moiety and a piperidine ring, which are known to interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is C19H24ClN3OC_{19}H_{24}ClN_{3}O, with a molecular weight of approximately 345.87 g/mol. The presence of the chloro group and the piperidine structure contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. Preliminary studies suggest that it may inhibit enzymes linked to cancer metabolism and inflammatory processes, although the exact mechanisms remain to be fully elucidated.

Anticancer Activity

Research indicates that compounds similar to 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, indole derivatives are known for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis, indicating that 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide could possess similar properties .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases. The IC50 values reported for related compounds demonstrate strong inhibitory activity, suggesting that 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide could also be effective in this regard .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique pharmacological profile of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide. Below is a summary table comparing this compound with other related derivatives:

Compound NameStructural FeaturesBiological Activity
3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamideMorpholine ringAnticancer, antimicrobial
N-[2-(1-Methylindol-3-yl)ethyl]piperidin-2-oneIndole core, piperidinePrecursor in alkaloid synthesis
Org27569 (5-chloro-3-ethyl-indole derivative)Indole core, piperidine ringCB1 cannabinoid receptor modulator

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide:

  • Anticancer Studies : A study demonstrated that indole derivatives can inhibit specific cancer cell lines through modulation of apoptotic pathways. The presence of the indoline structure is believed to enhance these effects due to its ability to intercalate DNA and inhibit topoisomerases .
  • Antimicrobial Screening : Another study evaluated various derivatives for their antibacterial activity against clinical isolates. The results indicated that compounds containing piperidine rings exhibited enhanced antimicrobial efficacy compared to those lacking this feature .
  • Enzyme Inhibition : Research on enzyme inhibitors has shown that derivatives similar to 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide can effectively inhibit AChE with IC50 values comparable to established drugs, indicating potential therapeutic applications in neurodegenerative disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Compound Name Substituents on Benzamide Backbone Modifications Crystal System Piperidine Conformation Hydrogen Bonding Patterns
Target compound 4-Cl 1-Methylindolin-5-yl, piperidine-ethyl Not reported Likely chair* Likely O-H⋯N, C-H⋯O (inferred)**
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate 4-Cl Piperidine-ethyl Monoclinic (P21/n) Chair (q2 = 0.6994 Å) O-H⋯N, O-H⋯O, C-H⋯O chains along [010]
4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate 4-CH3 Piperidine-ethyl Not reported Chair O-H⋯O, O-H⋯N, C-H⋯O chains along [010]
2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide 2-Cl 4-Methylpiperazine, nitro Not reported Not reported Not reported

Notes:

  • Target compound : The 1-methylindolin-5-yl group introduces steric bulk and aromaticity, likely altering dihedral angles compared to simpler analogs. For example, in 4-methyl analogs, the benzamide-piperidine dihedral angle is 31.63° , whereas the indole group in the target compound may increase this angle, affecting molecular packing.
  • Hydrogen bonding: The absence of a water molecule in the target compound (vs.

Pharmacological Comparisons

  • Antimicrobial Activity : Piperidine-ethyl benzamides exhibit activity against drug-resistant microbes . The 4-chloro substituent may enhance this activity via hydrophobic interactions, while the indole moiety in the target compound could improve membrane penetration.
  • Receptor Modulation: Analogs like 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide () target G protein-coupled receptors (GPCRs). The target compound’s indole group may confer selectivity for serotonin or dopamine receptors due to structural similarity to endogenous ligands.

Key Research Findings

  • Crystal Packing: Monohydrate analogs form hydrogen-bonded chains along the [010] axis, stabilizing the lattice . The target compound’s lack of water may result in weaker intermolecular forces, affecting crystallinity.
  • Bioactivity Trends : Piperidine-ethyl benzamides with electron-withdrawing groups (e.g., Cl, CF3) show enhanced antimicrobial and GPCR-binding activities compared to electron-donating substituents (e.g., CH3) .
  • Structural Flexibility : The piperidine chair conformation is conserved across analogs, but backbone modifications (e.g., indole vs. simple aryl groups) influence steric and electronic profiles.

Data Tables

Table 1: Crystallographic Parameters of Selected Analogs

Parameter 4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate 4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate
Molecular weight 284.78 g/mol 278.36 g/mol
Crystal system Monoclinic (P21/n) Not reported
Unit cell dimensions a = 14.9115 Å, b = 6.6899 Å, c = 15.6215 Å, β = 102.956° Not reported
Hydrogen bonds O-H⋯N, O-H⋯O, C-H⋯O O-H⋯O, O-H⋯N, C-H⋯O

Q & A

Basic: What synthetic strategies are recommended for preparing 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Benzamide Formation: React 4-chlorobenzoyl chloride with a diamine intermediate (e.g., 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine) under Schotten-Baumann conditions .

Intermediate Purification: Use column chromatography (e.g., silica gel, eluent: dichloromethane/ethyl acetate gradient) to isolate intermediates .

Characterization: Confirm structures via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Key Considerations:

  • Optimize reaction time and temperature to avoid side reactions (e.g., over-alkylation of piperidine).
  • Monitor steric hindrance at the ethylamine bridge, which may slow coupling efficiency .

Basic: How can researchers validate the purity and stability of this compound under experimental conditions?

Methodological Answer:

  • Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to achieve >95% purity .
  • Stability Testing:
    • Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
    • Monitor hydrolytic stability in buffers (pH 2–9) via UV-Vis spectroscopy .

Data Interpretation:

  • Peaks shifting or splitting in HPLC indicates degradation products (e.g., hydrolysis of the benzamide bond) .

Advanced: What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • Pharmacophore Mapping: Identify critical features (e.g., chloro-substituent, piperidine’s basic nitrogen) using MOE .

Case Study:

  • Analogous indole-piperidine benzamides showed high affinity for 5-HT2A_{2A} receptors in docking studies .

Advanced: How can contradictory data on solubility and bioactivity be resolved?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents (e.g., DMSO:PEG 400) or formulate as a cyclodextrin complex .
    • Measure logP via shake-flask method to correlate with experimental solubility .
  • Bioactivity Discrepancies:
    • Validate assays with positive controls (e.g., known receptor agonists/antagonists) .
    • Perform dose-response curves (IC50_{50}/EC50_{50}) across multiple cell lines to rule out off-target effects .

Example:

  • A study on structurally similar compounds found that piperidine N-alkylation improved solubility without compromising receptor affinity .

Advanced: What strategies optimize SAR studies for this compound’s derivatives?

Methodological Answer:

  • Scaffold Modifications:
    • Replace 4-chlorobenzamide with 4-fluoro or 4-methyl groups to assess electronic effects .
    • Vary the indolinyl substituents (e.g., 1-ethyl vs. 1-methyl) to study steric tolerance .
  • High-Throughput Screening (HTS):
    • Use fragment-based libraries to identify synergistic functional groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.